![molecular formula C12H16O2SSi B8310770 [2-(3-Methanesulfonylphenyl)ethynyl]trimethylsilane](/img/structure/B8310770.png)
[2-(3-Methanesulfonylphenyl)ethynyl]trimethylsilane
描述
[2-(3-Methanesulfonylphenyl)ethynyl]trimethylsilane is an organosilicon compound that features a phenylethynyl group substituted with a methanesulfonyl group and a trimethylsilane group. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Methanesulfonylphenyl)ethynyl]trimethylsilane typically involves the reaction of 3-methanesulfonylphenylacetylene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
化学反应分析
Types of Reactions
[2-(3-Methanesulfonylphenyl)ethynyl]trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Coupling Reactions: The phenylethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as fluoride ions can be used to replace the trimethylsilyl group.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products
Substitution: Products with various functional groups replacing the trimethylsilyl group.
Oxidation: Sulfone derivatives.
Coupling: Biaryl or diarylacetylene compounds.
科学研究应用
[2-(3-Methanesulfonylphenyl)ethynyl]trimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Materials Science: Employed in the synthesis of advanced materials with unique electronic and optical properties.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and polymers.
作用机制
The mechanism of action of [2-(3-Methanesulfonylphenyl)ethynyl]trimethylsilane involves its reactivity towards nucleophiles and electrophiles. The trimethylsilyl group can be easily removed under mild conditions, making the phenylethynyl group available for further reactions. The methanesulfonyl group can participate in various redox reactions, influencing the overall reactivity of the compound .
相似化合物的比较
Similar Compounds
Methanesulfonyl chloride: Similar in terms of the methanesulfonyl group but lacks the phenylethynyl and trimethylsilane groups.
Methanesulfonic anhydride: Another compound with the methanesulfonyl group, used in different types of reactions.
Uniqueness
[2-(3-Methanesulfonylphenyl)ethynyl]trimethylsilane is unique due to the combination of the phenylethynyl group and the trimethylsilane group, which provides distinct reactivity patterns and applications in organic synthesis and materials science.
属性
分子式 |
C12H16O2SSi |
|---|---|
分子量 |
252.41 g/mol |
IUPAC 名称 |
trimethyl-[2-(3-methylsulfonylphenyl)ethynyl]silane |
InChI |
InChI=1S/C12H16O2SSi/c1-15(13,14)12-7-5-6-11(10-12)8-9-16(2,3)4/h5-7,10H,1-4H3 |
InChI 键 |
MGDDFAHTGRYMDS-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CC1=CC(=CC=C1)S(=O)(=O)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

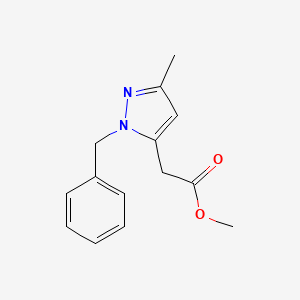
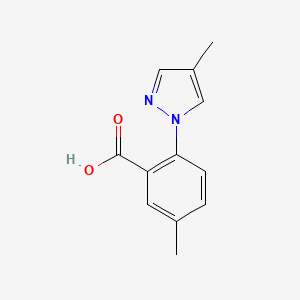




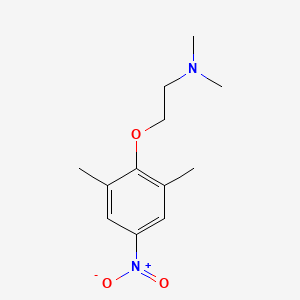
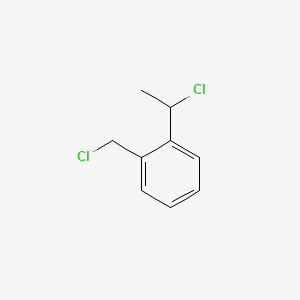
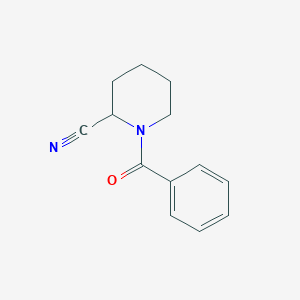
![2-[2-(1-Methylpyrrolidin-2-yl)ethyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one](/img/structure/B8310756.png)



